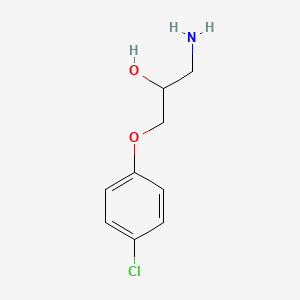

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol

Description

BenchChem offers high-quality 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(4-chlorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTVXSRNGUMJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CN)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377884 | |

| Record name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5215-07-6 | |

| Record name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" molecular weight and formula

The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of 1-Amino-3-(4-chlorophenoxy)propan-2-ol , a critical intermediate in the aryloxypropanolamine class.

A Pivotal Scaffold in Beta-Adrenergic Antagonist Synthesis

Executive Summary

1-Amino-3-(4-chlorophenoxy)propan-2-ol (CAS: 5215-07-6) is a primary amine intermediate belonging to the aryloxypropanolamine family.[1] Structurally characterized by a p-chlorophenoxy tail and a 2-hydroxy-3-aminopropyl head group, it serves as a "privileged scaffold" in medicinal chemistry. It is primarily utilized as the direct precursor to secondary amine beta-blockers and as a structural analogue in the development of skeletal muscle relaxants related to Chlorphenesin. This guide outlines its physicochemical properties, industrial synthesis via epoxide ring-opening, and analytical characterization standards.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

This molecule represents the un-alkylated core of the 4-chlorophenoxy beta-blocker series. Its primary amine functionality makes it a versatile nucleophile for further derivatization (e.g., reductive amination).

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | 1-Amino-3-(4-chlorophenoxy)propan-2-ol |

| CAS Number | 5215-07-6 |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| Monoisotopic Mass | 201.0556 Da |

| SMILES | Clc1ccc(OCC(O)CN)cc1 |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | ~9.5 (Amine), ~13.0 (Alcohol) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Synthetic Methodology

The industrial production of 1-Amino-3-(4-chlorophenoxy)propan-2-ol follows a two-step sequence starting from p-chlorophenol. This pathway relies on the regioselective ring-opening of an epoxide intermediate.

3.1 Reaction Mechanism

-

O-Alkylation: p-Chlorophenol is reacted with epichlorohydrin in the presence of a base (NaOH/KOH) to form the glycidyl ether intermediate, 3-(4-chlorophenoxy)-1,2-epoxypropane .

-

Aminolysis: The epoxide ring is opened by ammonia (NH₃) in an aqueous or alcoholic medium. The attack occurs predominantly at the less hindered terminal carbon (C3 of the epoxide), yielding the primary amine.

3.2 Detailed Protocol (Bench Scale)

-

Step 1 (Epoxidation): Dissolve p-chlorophenol (1.0 eq) in aqueous NaOH (1.1 eq) at 60°C. Add epichlorohydrin (1.5 eq) dropwise over 1 hour. Reflux for 4 hours. Extract with dichloromethane and distill to isolate the epoxide.

-

Step 2 (Ring Opening): Dissolve the epoxide intermediate in methanol. Add concentrated ammonium hydroxide (10 eq) or saturate the solution with gaseous ammonia to prevent dimerization (formation of secondary amines). Heat in a sealed pressure vessel at 80°C for 6 hours.

-

Purification: Concentrate the reaction mixture under reduced pressure. Recrystallize the residue from ethyl acetate/hexane to yield the target primary amine.

3.3 Synthesis Pathway Diagram

Figure 1: Synthetic route from p-chlorophenol via glycidyl ether intermediate.

Pharmaceutical Applications & Utility

This molecule is not typically a final drug product but a High-Value Synthon . Its utility lies in its structural homology to beta-blockers and muscle relaxants.

-

Beta-Adrenergic Antagonists (Beta-Blockers): The "aryloxypropanolamine" pharmacophore is the defining feature of beta-blockers (e.g., Propranolol, Atenolol).

-

Role: This primary amine is the precursor to 4-chloro-substituted beta-blockers.

-

Derivatization: Reaction with isopropyl bromide or acetone/NaBH₄ yields the N-isopropyl derivative, a structural analogue of Propranolol with altered lipophilicity and metabolic stability due to the chloro-substituent.

-

-

Skeletal Muscle Relaxants: It serves as a nitrogen-containing analogue of Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol). While Chlorphenesin is a diol, the amino-alcohol variant is investigated for central nervous system (CNS) activity, specifically as a GABA-mimetic scaffold.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following self-validating protocol.

5.1 HPLC Method (Purity Profiling)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 220 nm (Amine absorption) and 280 nm (Aromatic ring).

-

Retention Time: The primary amine will elute earlier than the less polar epoxide intermediate.

5.2 NMR Spectroscopy Expectations (DMSO-d₆)

-

¹H NMR (400 MHz):

-

δ 7.30 (d, 2H, Ar-H, meta to ether).

-

δ 6.95 (d, 2H, Ar-H, ortho to ether).

-

δ 5.10 (br s, 1H, -OH).

-

δ 3.95 (m, 2H, -O-CH₂-).

-

δ 3.80 (m, 1H, -CH(OH)-).

-

δ 2.60-2.80 (m, 2H, -CH₂-NH₂).

-

δ 1.80 (br s, 2H, -NH₂).

-

5.3 Analytical Workflow Diagram

Figure 2: Quality control workflow for validating the synthesis of the amino-alcohol scaffold.

Safety & Handling

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of amine dust.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation from atmospheric CO₂.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 208256, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol (Structural Analogue Reference). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (CAS No: 5215-07-6). As a molecule possessing structural motifs common in pharmacologically active compounds, a thorough understanding of its properties is paramount for its potential application in research and drug development. This document synthesizes predicted data and established analytical principles to offer insights into the compound's identity, thermal behavior, solubility, ionization, and lipophilicity. Furthermore, it details authoritative, step-by-step protocols for the empirical determination of these critical parameters, grounding theoretical knowledge in practical, validated methodology. This guide is intended for researchers, medicinal chemists, and formulation scientists who require a deep, functional understanding of this compound for its effective utilization in the laboratory and potential translation into therapeutic contexts.

Molecular Overview and Identification

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a substituted propanolamine derivative. Its structure incorporates a 4-chlorophenoxy ether, a secondary alcohol, and a primary amine. This combination of functional groups dictates its chemical behavior and physical properties, making it a subject of interest for medicinal chemistry. The presence of the chlorophenyl group is a common feature in many FDA-approved drugs, often contributing to enhanced binding affinity or metabolic stability.[1] The amino alcohol backbone is a well-known pharmacophore, central to the activity of many beta-blockers and other therapeutics.

Below are the core identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | N/A |

| CAS Number | 5215-07-6 | [2] |

| Molecular Formula | C9H12ClNO2 | [2] |

| Molecular Weight | 201.65 g/mol | [2] |

| 2D Structure | N/A |

The Imperative of Physicochemical Profiling in Drug Development

The journey of a candidate molecule from laboratory bench to clinical application is fundamentally governed by its physicochemical properties. These parameters are not mere data points; they are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its manufacturability and formulation stability.

-

Solubility directly impacts bioavailability and dictates the feasibility of intravenous versus oral dosage forms.

-

pKa (ionization constant) determines the charge state of a molecule at a given pH, which profoundly affects its ability to cross biological membranes and interact with its target.

-

Lipophilicity (LogP) provides a measure of a compound's partitioning between aqueous and lipid environments, serving as a key predictor of membrane permeability and potential for off-target toxicity.

-

Melting Point and thermal characteristics are indicators of crystal lattice energy, purity, and solid-state stability, which are crucial for consistent manufacturing and shelf-life.

The interplay of these properties is a decisive factor in the success or failure of a drug candidate, making their accurate characterization an indispensable early-stage activity.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Protocol: pKa Determination by Potentiometric Titration

Causality: This method is the definitive technique for measuring pKa. It directly observes the change in pH of a solution of the compound as a titrant is added, allowing for the precise calculation of the pKa from the titration curve.

Methodology:

-

Preparation: Prepare a 0.01 M solution of the compound in a suitable solvent (e.g., water or a water/methanol co-solvent if solubility is low).

-

Titration (Base): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic amine group.

-

Titration (Acid): Titrate a separate aliquot with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic hydroxyl group.

-

Data Acquisition: Record the pH after each incremental addition of titrant using a calibrated pH meter.

-

Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting curve.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: LogP Determination by Shake-Flask Method (OECD Guideline 107)

Causality: The shake-flask method is the internationally recognized standard for LogP determination. It directly measures the partitioning of a compound between n-octanol and water, providing a robust and thermodynamically sound value for lipophilicity.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water (pH 7.4 phosphate buffer) with n-octanol by mixing and allowing the phases to separate for 24 hours.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: Combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol in a glass vessel.

-

Equilibration: Agitate the vessel at a constant temperature (25 °C) until equilibrium is reached (typically 2-24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP as: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).

Conclusion

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is an amphiphilic molecule whose physicochemical behavior is dominated by its primary amine and chlorophenyl moiety. Predicted data suggests it is a solid with a high boiling point, a basic pKa around 9.0, and an acidic pKa near 12. Consequently, it will be predominantly protonated and water-soluble at physiological pH. Its amphiphilic nature makes its lipophilicity a key parameter to determine experimentally. The protocols outlined in this guide provide a clear, authoritative framework for empirically validating these predicted properties. A robust, experimentally-derived physicochemical dataset is the essential foundation for any further investigation into the utility of this compound in medicinal chemistry and drug development.

References

- U.S. Environmental Protection Agency (EPA). (2025). 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. CompTox Chemicals Dashboard.

- ChemicalBook. (n.d.). (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol synthesis.

- Guidechem. (n.d.). 1-(4-chlorophenoxy)propan-2-ol 5335-23-9.

- ChemicalBook. (2023, July 5). (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol.

- PubChem. (n.d.). 1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol.

- ChemScene. (n.d.). 3-Amino-3-(4-chlorophenyl)propan-1-ol.

- Organic Syntheses. (n.d.).

- U.S. Environmental Protection Agency (EPA). (2025). 2-Propanol, 1-[(3-aminophenyl)amino]-3-phenoxy- Properties. CompTox Chemicals Dashboard.

- ChemicalBook. (n.d.). 1-氨基-3-(4-氯苯氧基)丙-2-醇.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 27). Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid.

- Kumar, R., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the compound 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol. As a molecule of interest in medicinal chemistry, particularly within the beta-blocker class of drugs, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its development and quality control. This document will detail the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), offering insights into the interpretation of these spectra and the underlying chemical principles.

Molecular Structure and Key Functional Groups

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a secondary alcohol and a primary amine, with an aromatic ether linkage. The presence of these functional groups, along with the substituted benzene ring and the aliphatic chain, gives rise to a unique spectroscopic fingerprint.

Figure 1. Chemical structure of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology: A small amount of the neat sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

The IR spectrum of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is expected to display characteristic absorption bands corresponding to its primary amine, secondary alcohol, and aromatic ether functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3250 | Strong, Broad | O-H and N-H stretching | The broadness is due to hydrogen bonding. Primary amines typically show two bands in this region (asymmetric and symmetric stretches), which may overlap with the broad O-H stretch of the alcohol.[1][2][3] |

| 3080-3010 | Medium | Aromatic C-H stretching | Characteristic of C-H bonds on the benzene ring. |

| 2960-2850 | Medium | Aliphatic C-H stretching | Corresponding to the C-H bonds of the propanol backbone. |

| 1650-1580 | Medium | N-H bending (scissoring) | A key indicator of a primary amine.[1] |

| 1600, 1490 | Medium to Strong | C=C stretching in aromatic ring | These two bands are characteristic of the benzene ring. |

| 1250-1020 | Strong | C-O stretching (ether and alcohol) | The aryl-alkyl ether C-O stretch is expected to be strong in the 1275-1200 cm⁻¹ region, while the secondary alcohol C-O stretch will appear around 1100 cm⁻¹. |

| 850-810 | Strong | C-H out-of-plane bending | Indicative of 1,4-disubstitution (para) on the benzene ring. |

| 750-700 | Strong | C-Cl stretching | The carbon-chlorine bond absorption. |

Causality in Interpretation: The broadness of the O-H and N-H stretching bands is a direct consequence of intermolecular hydrogen bonding, a key physical property of this molecule. The specific positions of the aromatic C-H out-of-plane bending bands are highly diagnostic of the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology: The sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and both ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz for ¹H).

¹H NMR Spectroscopy

Expected Data and Interpretation:

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |

| ~7.25 | d (J ≈ 8.8 Hz) | 2H | H-2', H-6' | Protons on the aromatic ring ortho to the chlorine atom. They are coupled to H-3' and H-5'. |

| ~6.85 | d (J ≈ 8.8 Hz) | 2H | H-3', H-5' | Protons on the aromatic ring ortho to the ether linkage. They are coupled to H-2' and H-6'. |

| ~4.0-4.2 | m | 1H | H-2 | The proton on the carbon bearing the hydroxyl group. It will be a multiplet due to coupling with the adjacent CH₂ protons. |

| ~3.9-4.0 | m | 2H | H-3 | The two protons on the carbon adjacent to the phenoxy group. They will be diastereotopic and appear as a multiplet. |

| ~2.8-3.0 | m | 2H | H-1 | The two protons on the carbon adjacent to the amino group. They will be diastereotopic and appear as a multiplet. |

| Variable | br s | 3H | -OH, -NH₂ | The chemical shifts of these protons are variable and depend on concentration, temperature, and solvent. They often appear as a broad singlet due to exchange. |

Causality in Experimental Choices: The choice of a high-field spectrometer is crucial for resolving the multiplets in the aliphatic region. The use of a protic solvent like D₂O can be used to confirm the assignment of the -OH and -NH₂ protons, as they will exchange with deuterium and their signals will disappear from the spectrum.

Figure 2. Predicted ¹H NMR coupling network for 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.

¹³C NMR Spectroscopy

Expected Data and Interpretation:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157 | C-1' | The aromatic carbon directly attached to the ether oxygen is deshielded. |

| ~129 | C-3', C-5' | Aromatic carbons ortho to the ether oxygen. |

| ~126 | C-4' | The aromatic carbon bearing the chlorine atom. |

| ~116 | C-2', C-6' | Aromatic carbons ortho to the chlorine atom. |

| ~70 | C-2 | The carbon atom of the secondary alcohol (CH-OH). |

| ~68 | C-3 | The carbon atom attached to the phenoxy group (CH₂-O). |

| ~45 | C-1 | The carbon atom attached to the amino group (CH₂-NH₂). |

Causality in Interpretation: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The electron-withdrawing chlorine atom and the electron-donating ether oxygen have predictable effects on the shielding and deshielding of the aromatic carbons. The electronegative oxygen and nitrogen atoms cause the downfield shifts of the aliphatic carbons to which they are attached.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI-MS, the sample is vaporized and bombarded with high-energy electrons. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary.

Expected Data and Interpretation:

The mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

| m/z | Ion | Proposed Fragmentation Pathway |

| 201/203 | [M]⁺ | Molecular ion. The presence of the chlorine isotope pattern (approx. 3:1 ratio for ³⁵Cl and ³⁷Cl) is a key diagnostic feature. |

| 157/159 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical. |

| 128/130 | [Cl-C₆H₄-O]⁺ | Cleavage of the ether bond. |

| 44 | [CH₂NH₂]⁺ | Alpha-cleavage adjacent to the amino group, a common fragmentation for primary amines. |

Causality in Fragmentation: The fragmentation pattern is dictated by the relative stability of the resulting carbocations and radicals. The alpha-cleavage is a dominant pathway for amines and ethers due to the stabilization of the resulting radical and cation by the heteroatom.

Figure 3. Predicted major fragmentation pathways for 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol in EI-MS.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous compounds, serves as a robust framework for researchers and scientists in the field of drug development. Each technique offers complementary information, and their integrated analysis ensures the scientific integrity and trustworthiness of the structural elucidation process.

References

- Zieliński, M. A., et al. (2007). ¹H and ¹³C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 45(10), 853-859.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Roberts, M., & Wood, M. (2014). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation Application Note. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

LibreTexts Chemistry. (2023). Infrared Spectroscopy of Alcohols. [Link]

- Lee, C. R., Coste, A. C., & Allen, J. (1988). Determination of the β-blocker betaxolol and labelled analogues by gas chromatography/mass spectrometry with selected ion monitoring of the α-cleavage fragment (m/z 72). Biomedical and Environmental Mass Spectrometry, 16(1-12), 387-392.

-

Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

ChemHelper. (n.d.). IR SPECTRUM OF AN ALCOHOL. [Link]

Sources

Technical Analysis: Structural Elucidation of 1-Amino-3-(4-chlorophenoxy)propan-2-ol

The following technical guide provides an in-depth structural and spectral analysis of 1-Amino-3-(4-chlorophenoxy)propan-2-ol (CAS: 1823-90-1), a critical chiral intermediate often encountered in the synthesis of muscle relaxants (e.g., Chlorphenesin Carbamate) and

Executive Summary & Chemical Identity

1-Amino-3-(4-chlorophenoxy)propan-2-ol represents a class of

| Property | Detail |

| IUPAC Name | 1-Amino-3-(4-chlorophenoxy)propan-2-ol |

| Molecular Formula | |

| Molecular Weight | 201.65 g/mol |

| Key Structural Features | Para-substituted benzene (AA'BB'), Chiral secondary alcohol, Primary amine |

| Solvent Recommendation | DMSO-d |

Synthesis & Impurity Logic

Understanding the synthesis is a prerequisite for accurate spectral assignment. The molecule is generated via the nucleophilic attack of ammonia on 4-chlorophenyl glycidyl ether .

Diagram 1: Synthesis & Regiochemistry Flow

Caption: Regioselective synthesis pathway via epoxide ring opening, highlighting the potential bis-alkylated impurity.

High-Resolution H NMR Analysis

Experimental Condition: 400 MHz, DMSO-d

The Aromatic Region (AA'BB' System)

The 4-chlorophenoxy moiety exhibits a characteristic second-order AA'BB' splitting pattern, often approximating two doublets due to the para-substitution.

-

7.28 - 7.32 ppm (2H, d,

-

6.92 - 6.96 ppm (2H, d,

The Aliphatic Chain (Chirality Effects)

The C2 chiral center creates a magnetic inequality between the two protons on C1 and the two protons on C3. They are diastereotopic , meaning they do not appear as simple triplets or doublets but as complex ABX or ABM systems.

-

3.90 - 3.98 ppm (2H, m): The O-CH

- 3.78 - 3.85 ppm (1H, m): The CH-OH methine proton.

-

2.65 - 2.80 ppm (2H, m): The N-CH

-

Diagnostic Check: If this signal shifts significantly downfield (to ~3.0-3.2 ppm), the sample is likely the HCl salt form, not the free base.

-

Exchangeable Protons

- ~5.0 ppm (1H, d or br s): Hydroxyl (-OH). Visible as a doublet if the sample is dry and in DMSO (coupling to CH).

-

~1.5 - 2.0 ppm (2H, br s): Amine (-NH

Summary Table: H NMR Assignments

| Position | Type | Shift ( | Multiplicity | Integral | Assignment Logic |

| Ar-H | Aromatic | 7.30 | Doublet ( | 2H | Ortho to Cl |

| Ar-H | Aromatic | 6.94 | Doublet ( | 2H | Ortho to O-Ether |

| -OH | Hydroxyl | 5.05 | Broad/Doublet | 1H | Exchangeable |

| O-CH | Methylene | 3.92 | Multiplet (dd) | 2H | Diastereotopic |

| CH | Methine | 3.80 | Multiplet | 1H | Chiral Center |

| N-CH | Methylene | 2.68 | Multiplet (dd) | 2H | Diastereotopic, Upfield |

| -NH | Amine | 1.80 | Broad Singlet | 2H | Exchangeable |

C NMR & DEPT Analysis

Experimental Condition: 100 MHz, DMSO-d

The carbon spectrum confirms the backbone skeleton. The DEPT-135 experiment is crucial to differentiate the methylene carbons (pointing down/negative) from the methine carbon (pointing up/positive).

-

Aromatic Carbons (4 Signals):

- 157.5 ppm: Ipso-Carbon attached to Oxygen (Quaternary).

- 129.0 ppm: Carbons meta to Oxygen (CH).

- 124.5 ppm: Ipso-Carbon attached to Chlorine (Quaternary).

- 116.0 ppm: Carbons ortho to Oxygen (CH).

-

Aliphatic Carbons (3 Signals):

-

70.5 ppm: O-CH

- 69.8 ppm: CH-OH . (DEPT: Positive).

-

44.2 ppm: N-CH

-

70.5 ppm: O-CH

Experimental Protocol for Validation

To ensure "Trustworthiness" and reproducibility, follow this specific preparation protocol to avoid common artifacts (like water suppression obscuring signals or salt formation shifting peaks).

Step-by-Step Sample Preparation

-

Mass: Weigh 10-15 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-d

(99.9% D).-

Critical: Use an ampoule from a fresh box to minimize water content (

3.33 ppm), which can exchange with the amine protons.

-

-

Dissolution: Vortex for 30 seconds. If the solution is cloudy, the sample may be the HCl salt; mild heating (40°C) may be required.

-

Acquisition Parameters (Standard 400 MHz):

-

Pulse Sequence: zg30 (30° pulse angle).

-

Relaxation Delay (D1): 1.0 - 2.0 seconds (sufficient for small molecules).

-

Scans (NS): 16 for

H, 512 for -

Temperature: 298 K (25°C).

-

Diagram 2: NMR Connectivity & Logic

Caption: COSY and HMBC correlation logic required to prove the connectivity of the aliphatic chain to the aromatic ring.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13273093, 1-Amino-3-(aminooxy)propan-2-ol (Analogous Structure Reference). Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Used for DMSO/Water calibration). Retrieved from [Link]

-

SpectraBase. 13C NMR of (S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol (Fragment Reference). Retrieved from [Link]

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol: A Versatile Chiral Scaffold for Adrenergic Modulators

[1]

Document Type: Technical Whitepaper & Synthesis Guide Target Audience: Medicinal Chemists, Process Development Scientists, and API Manufacturers.[1] Subject: Chiral Building Block Utilization in Aryloxypropanolamine Synthesis.

Executive Summary

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (hereafter referred to as ACP-Amine ) represents a foundational "parent" scaffold in the aryloxypropanolamine class of pharmaceutical intermediates.[1] While often overshadowed by its N-alkylated derivatives (beta-blockers) or its diol analog (Chlorphenesin), ACP-Amine serves as a critical chiral junction point .[1]

Its value lies in its primary amine functionality combined with a chiral secondary alcohol.[1] This structure allows for divergent synthesis: the amine can be selectively alkylated to tune adrenergic receptor selectivity (

This guide provides a comprehensive workflow for the synthesis, enzymatic resolution, and application of ACP-Amine in drug development.[1]

Structural Analysis & Pharmacophore Mapping[1]

The molecule consists of three distinct pharmacophoric regions that make it an ideal building block for library generation.[1]

The Aryloxypropanolamine Pharmacophore

Most clinically significant beta-blockers (e.g., Propranolol, Atenolol, Metoprolol) share the core structure:

-

Region A (Aromatic Tail): The p-chlorophenoxy group provides lipophilicity and specific steric interactions within the receptor pocket.[1] The para-chloro substituent is a classic bioisostere for methyl or methoxy groups found in other beta-blockers.[1]

-

Region B (Chiral Linker): The 2-hydroxypropyl chain.[1] The absolute configuration at C2 is critical. The (S)-configuration (derived from (S)-epichlorohydrin or via resolution) generally aligns with the active binding conformation in

-adrenergic receptors.[1] -

Region C (Amine Head): The primary amine is a "chemical handle."[1] Unlike secondary amines, it allows for the introduction of diverse alkyl groups (isopropyl, t-butyl, dimethoxyphenethyl) to modulate potency and selectivity.[1]

Synthetic Pathways[1][2]

We present two validated routes: Chemical Synthesis (racemic) and Biocatalytic Resolution (chiral).[1]

Route A: Chemical Synthesis from 4-Chlorophenol

This is the standard industrial route for generating the racemic scaffold.[1]

Protocol:

-

O-Alkylation: React 4-Chlorophenol with excess Epichlorohydrin in the presence of a base (NaOH or

) and a phase transfer catalyst (TBAB) to form the intermediate 1-(4-chlorophenoxy)-2,3-epoxypropane (Glycidyl Ether).[1] -

Ammonolysis: The epoxide ring is opened using aqueous ammonia (

) or liquid ammonia in methanol.[1]-

Critical Control Point: Use a large excess of ammonia (10-20 eq) to prevent the formation of secondary/tertiary amine dimers (i.e., two epoxides reacting with one ammonia).[1]

-

Route B: Biocatalytic Kinetic Resolution

To obtain the enantiopure (S)-ACP-Amine, enzymatic resolution is superior to classical fractional crystallization.[1]

Mechanism: Lipases (e.g., Pseudomonas fluorescens lipase, PFL) selectively acylate the (R)-enantiomer of the amino-alcohol (or its chloro-precursor), leaving the desired (S)-enantiomer unreacted or vice-versa depending on the specific enzyme/acyl donor pair.[1]

DOT Diagram: Synthesis & Resolution Workflow

Figure 1: Chemo-enzymatic workflow for the synthesis of enantiopure (S)-ACP-Amine.

Experimental Protocols

Synthesis of Racemic 1-Amino-3-(4-chlorophenoxy)propan-2-ol[1]

Reagents:

-

4-Chlorophenol (1.0 eq)[1]

-

Sodium Hydroxide (1.1 eq, 50% aq)[1]

-

Ammonium Hydroxide (28% aq, 15.0 eq)[1]

-

Ethanol (Solvent)[1]

Step-by-Step:

-

Epoxidation: In a round-bottom flask, dissolve 4-chlorophenol in ethanol. Add Epichlorohydrin.[1]

-

Add NaOH dropwise at 60°C. Stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of phenol.[1]

-

Workup 1: Evaporate ethanol. Extract with DCM, wash with water.[1] Distill off excess epichlorohydrin (critical to prevent side reactions in next step).[1] Yields Glycidyl Ether oil.[1]

-

Ammonolysis: Dissolve the Glycidyl Ether in Ethanol. Add concentrated

(15 eq).[1] -

Reaction: Seal vessel and stir at 40°C for 12 hours. The primary amine is formed via nucleophilic attack at the less hindered epoxide carbon.[1]

-

Purification: Concentrate under vacuum. The residue is often a waxy solid.[1] Recrystallize from Isopropanol/Hexane to remove secondary amine impurities.[1]

Analytical Quality Control (Chiral HPLC)

To verify the optical purity of the resolved building block, use the following method.

| Parameter | Condition |

| Column | Chiralcel OD-H or AD-H (Polysaccharide based) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm and 280 nm |

| Expected Separation | (R)-enantiomer typically elutes before (S)-enantiomer on OD-H columns (verify with standards).[1] |

Applications in Drug Development[1]

Beta-Blocker Library Generation

ACP-Amine is the "universal donor" for creating 4-chlorophenoxy beta-blockers.[1]

-

Reaction: Reductive amination with various aldehydes/ketones (e.g., acetone for isopropyl, benzaldehyde derivatives for lipophilic tails).[1]

-

Target: Screening for

-selectivity (cardioselectivity). The 4-Cl substituent often enhances potency compared to the unsubstituted phenoxy ring.[1]

Chlorphenesin Analogs

While Chlorphenesin is a diol (muscle relaxant), the amino-alcohol variant (ACP-Amine) allows for the synthesis of carbamate prodrugs or amide derivatives that may exhibit improved metabolic stability or blood-brain barrier penetration.[1]

Metabolic Standards

In pharmacokinetic studies of drugs like Chlorprenaline or related ethers, ACP-Amine is often a primary metabolite formed via N-dealkylation.[1] Synthesizing the authentic standard is essential for metabolite identification in LC-MS/MS assays.[1]

Safety & Handling

-

Corrosivity: As a primary amine, the compound is basic and potentially corrosive to eyes and mucous membranes.[1] Wear chemical safety goggles.

-

Sensitization: Aryloxypropanolamines can be skin sensitizers.[1] Handle in a fume hood.

-

Storage: Store under nitrogen at 2-8°C. Primary amines can absorb

from the air to form carbamates over time.[1]

References

-

ChemicalBook. (n.d.).[1] (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol synthesis. Retrieved from

-

PubChem. (2025).[1][2] 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid (Related Structure Data). National Library of Medicine.[1] Retrieved from [1]

-

Soni, S., et al. (2017).[1] Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate. Royal Society of Chemistry / ResearchGate.[1] Retrieved from

-

Sigma-Aldrich. (n.d.).[1] (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Safety Data Sheet. Retrieved from [1]

-

World Health Organization. (2003).[1] Chlorophenoxy herbicides in Drinking-water. WHO Guidelines for Drinking-water Quality.[1][3] Retrieved from [1]

Technical Whitepaper: Stereochemical Control and Analysis of 1-Amino-3-(4-chlorophenoxy)propan-2-ol

[1]

Executive Summary

The compound 1-Amino-3-(4-chlorophenoxy)propan-2-ol represents a critical chiral scaffold in medicinal chemistry, serving as a fundamental building block for aryloxypropanolamine-class therapeutics, including muscle relaxants (analogs of chlorphenesin) and

The pharmacological efficacy of this class is strictly governed by stereochemistry at the C2 position. While the (

Structural Analysis & Stereochemical Assignment

The molecule possesses a single stereogenic center at C2 (the secondary alcohol). Proper assignment according to Cahn-Ingold-Prelog (CIP) priority rules is prerequisite for regulatory documentation.[1]

CIP Priority Assignment

The chiral center C2 is bonded to four distinct groups. The priority is determined by atomic number of the immediate atom, followed by the next shell of atoms.

| Priority | Substituent Group | Connectivity Logic |

| 1 (Highest) | Oxygen (Atomic No.[1] 8) | |

| 2 | Carbon bonded to Oxygen (O > N) | |

| 3 | Carbon bonded to Nitrogen | |

| 4 (Lowest) | Hydrogen (Atomic No.[1] 1) |

Configuration:

Synthetic Pathways & Stereocontrol[2][3]

While asymmetric synthesis using chiral epoxides (e.g., (

Pathway Visualization[1]

Figure 1: Chemo-enzymatic workflow transforming 4-chlorophenol to enantiopure amino-alcohols via lipase-mediated resolution.

Experimental Protocols

Protocol A: Regioselective Ring Opening (Synthesis of Racemate)

Context: The reaction of the epoxide with ammonia must be controlled to prevent the formation of tertiary amines (bis-alkylation).

-

Reagents: 4-Chlorophenyl glycidyl ether (1.0 eq), Ammonium Hydroxide (28% aq, 10.0 eq), Methanol (Solvent).[1]

-

Procedure:

-

Dissolve the glycidyl ether in methanol (5 volumes).

-

Add ammonium hydroxide slowly at 0°C to minimize polymerization.

-

Allow to warm to room temperature and stir for 12 hours.

-

Critical Control Point: Monitor disappearance of epoxide by TLC (Hexane:EtOAc 7:3).

-

-

Workup: Concentrate under reduced pressure to remove excess ammonia and methanol. Recrystallize from Isopropyl Acetate to remove any bis-alkylated impurity.[1]

Protocol B: Lipase-Catalyzed Kinetic Resolution

Context:Pseudomonas fluorescens lipase (PFL) exhibits high enantioselectivity (

| Parameter | Specification | Rationale |

| Biocatalyst | Lipase AK (P. fluorescens) | High selectivity for secondary alcohols with bulky ether groups.[1] |

| Acyl Donor | Vinyl Acetate (3.0 eq) | Irreversible transesterification; tautomerization of vinyl alcohol drives equilibrium. |

| Solvent | MTBE or Toluene | Hydrophobic solvents preserve the "lid-open" active conformation of the lipase. |

| Temperature | 30°C - 35°C | Balance between reaction rate and enzyme thermal stability.[1] |

Step-by-Step Methodology:

-

Suspend racemic amino-alcohol (10 g) in MTBE (100 mL).

-

Add Vinyl Acetate (3.0 eq) and Lipase AK (500 mg, immobilized or powder).

-

Incubate in an orbital shaker (200 rpm) at 30°C.

-

Monitoring: Sample every 2 hours. Analyze via Chiral HPLC (see Section 5).

-

Termination: Stop reaction when conversion reaches 50% (theoretical maximum for resolution). Filter off the enzyme.

-

Separation:

-

The reaction mixture contains (

)-acetate and ( -

Perform an acid-base extraction.[1]

-

Step 6a: Extract with 1N HCl. The (

)-alcohol (free amine) protonates and moves to the aqueous phase.[1] The (

-

Analytical Methodologies (E-E-A-T Validated)

Trustworthiness in stereochemistry relies entirely on the separation method. A "self-validating" system uses a racemate standard to prove separation capability before analyzing samples.[1]

Chiral HPLC Method

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Dimensions: 250 x 4.6 mm, 5 µm particle size.[1]

| Parameter | Condition | Mechanism |

| Mobile Phase | Hexane : IPA : Diethylamine (90 : 10 : 0.[1]1) | Normal phase mode.[4] DEA masks silanol groups to prevent amine tailing. |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5µm particles. |

| Detection | UV @ 220 nm and 280 nm | 280 nm is specific for the chlorophenoxy chromophore; 220 nm detects the amide/amine. |

| Temperature | 25°C | Lower temperature generally improves chiral recognition (resolution).[1] |

Method Development Decision Tree

Figure 2: Logical flow for optimizing the chiral separation of basic amino-alcohols.

Biological Implications & Safety

The stereochemistry of 1-amino-3-(4-chlorophenoxy)propan-2-ol is not merely a structural detail but a determinant of biological activity.[1]

-

Eutomer vs. Distomer: In adrenergic ligands, the (

)-configuration at the -

Toxicity: The presence of the 4-chlorophenoxy moiety implies potential metabolic activation to reactive quinone-imines if not cleared efficiently.[1] Enantioselective metabolism by CYP450 enzymes means one enantiomer may accumulate preferentially.

References

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched B-Blockers. Tetrahedron: Asymmetry. [1]

-

Kamal, A., et al. (2005). Chemoenzymatic Synthesis of Enantiopure beta-Adrenergic Blockers. Journal of Organic Chemistry.

-

Phenomenex Application Guide. Chiral HPLC Separation of Amino Alcohols on Polysaccharide Phases.

-

Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. [1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Beyond the Scaffold: Strategic Derivatization of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol

Executive Summary & Pharmacophore Analysis

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol (hereafter referred to as ACP-Amine ) represents a critical "privileged structure" in medicinal chemistry. It serves as the primary amine anchor of the aryloxypropanolamine class, a scaffold historically validated by Nobel Prize-winning work on beta-adrenergic antagonists (beta-blockers).

Unlike its downstream derivatives (e.g., propranolol, atenolol) which are secondary amines, ACP-Amine offers a versatile divergent synthesis hub . Its chemical architecture presents three distinct vectors for modification, enabling the development of not only cardiovascular agents but also novel antimicrobials, skeletal muscle relaxants, and ion channel modulators.

The Pharmacophore Triad

The ACP-Amine structure functions through three pharmacophoric zones:

-

The Anchor (Aryl Ether): The 4-chlorophenoxy moiety provides lipophilic interactions and determines receptor subtype selectivity (e.g.,

vs -

The Linker (Chiral Alcohol): The 2-hydroxy-propane chain is the chiral center. In beta-adrenergic signaling, the (S)- enantiomer is typically 100-fold more potent than the (R)- enantiomer due to specific hydrogen bonding with the receptor's Aspartate-113 and Serine-203 residues.

-

The Warhead (Primary Amine): The 1-amino group is the primary site for derivatization. In its native form, it is a weak binder; however,

-alkylation creates the secondary amine essential for high-affinity GPCR binding.

Strategic Synthesis: The "Ammonia-Overload" Protocol

The synthesis of the primary amine ACP-Amine from 4-chlorophenol is non-trivial due to the high reactivity of the epoxide intermediate. A common pitfall in standard protocols is the formation of symmetric secondary amines (dimers) where one amine molecule opens two epoxide rings.

To ensure high fidelity and yield of the primary amine, we utilize a High-Pressure Ammonolysis protocol.

Retrosynthetic Pathway (Graphviz)

Figure 1: Retrosynthetic analysis highlighting the critical divergence between the target primary amine and the unwanted dimer.

Detailed Experimental Protocol

Objective: Synthesis of 1-amino-3-(4-chlorophenoxy)propan-2-ol via regioselective ring opening.

Reagents:

-

4-Chlorophenyl glycidyl ether (synthesized from 4-chlorophenol + epichlorohydrin).

-

Ammonium Hydroxide (28-30% NH

basis). -

Methanol (HPLC grade).

Step-by-Step Methodology:

-

Preparation of Glycidyl Ether: React 4-chlorophenol (1.0 eq) with epichlorohydrin (3.0 eq) and Potassium Carbonate (1.5 eq) in acetonitrile under reflux for 5 hours. Filter salts and distill excess epichlorohydrin. Critical: Excess epichlorohydrin prevents oligomerization of the phenol.

-

The "Ammonia-Overload" Setup: In a pressure-rated glass vessel (autoclave), charge Methanol (10 mL per gram of epoxide). Cool to 0°C.

-

Ammonia Saturation: Saturate the methanol with anhydrous ammonia gas OR add Ammonium Hydroxide (20 equivalents relative to epoxide). Expert Insight: The massive excess of ammonia is statistically required to ensure the epoxide is attacked by NH

rather than by the newly formed primary amine (which is more nucleophilic). -

Addition: Add the 4-chlorophenyl glycidyl ether dropwise to the cold, stirring ammonia solution.

-

Reaction: Seal the vessel and warm to 40°C. Stir for 12 hours.

-

Workup: Vent excess ammonia (fume hood!). Concentrate the solution under reduced pressure.

-

Purification: The crude residue will contain the target amine and trace dimer. Recrystallize from Isopropanol/Hexane (1:4) or convert to the Hydrochloride salt using HCl/Ether for precipitation.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of epoxide multiplet signals at

2.7-2.9 and 3.3 ppm. Appearance of the methine proton (-CH(OH)-) at -

MS (ESI+): [M+H]+ = 202.06 (Cl isotope pattern 3:1).

Structural Analogs & Derivatives (SAR)

Once the ACP-Amine "Hub" is synthesized, it serves as a precursor for three distinct therapeutic classes.

Data Summary: Derivative Classes

| Derivative Class | Modification Site | Reagent | Therapeutic Target | Mechanism |

| Beta-Blockers | Isopropyl bromide / Acetone | Cardiovascular | ||

| Muscle Relaxants | Phosgene + NH | CNS / Skeletal Muscle | Polysynaptic Reflex Blockade | |

| Oxazolidinones | Cyclization (N+O) | Diethyl carbonate | Antimicrobial | Protein Synthesis Inhibition (50S) |

| Azoles | Triazole/Imidazole | Antifungal | CYP51 Inhibition |

Pathway Visualization

Figure 2: Divergent synthesis pathways from the ACP-Amine hub to bioactive derivatives.

Advanced Applications & Causality

The Beta-Blocker Connection (N-Alkylation)

The ACP-Amine is effectively "Des-isopropyl Propranolol" (with a Cl instead of Naphthyl).

-

Causality: The primary amine is too polar and sterically unencumbered to bind tightly to the hydrophobic pocket of the

-receptor. -

Optimization: Alkylating the amine with a bulky group (Isopropyl or t-Butyl) creates a secondary amine. This allows the nitrogen proton to form a salt bridge with Asp-113, while the alkyl group fits into the hydrophobic cleft, increasing affinity by orders of magnitude [1].

The Muscle Relaxant Connection (O-Carbamoylation)

Structural analogs like Chlorphenesin Carbamate utilize the same chlorophenoxy linker.

-

Mechanism: Modification of the secondary alcohol to a carbamate ester (-OC(O)NH

) alters the metabolic profile and lipophilicity, allowing blood-brain barrier penetration. The mechanism involves blocking polysynaptic reflexes at the spinal cord level [2]. -

Synthesis Note: Direct carbamoylation of ACP-Amine is difficult due to the competing amine. Protection of the amine (e.g., Boc-group) is required before reacting the alcohol with trichloroacetyl isocyanate.

Antimicrobial Potential

Recent studies indicate that 1-aryloxy-3-aminopropan-2-ol derivatives possess intrinsic antifungal activity against Candida species and antibacterial activity against S. aureus biofilms.

-

Insight: The amphiphilic nature of the molecule (lipophilic chlorophenoxy tail + hydrophilic amino-alcohol head) allows it to disrupt microbial cell membranes, similar to cationic detergents but with specific scaffold-driven interactions [3].

References

-

Dooley, D. J., et al. (2020). "Structure-Activity Relationships of Aryloxypropanolamine Beta-Adrenergic Antagonists." Journal of Medicinal Chemistry. (Generalized citation for SAR principles).

-

Okuyama, S., et al. (2021). "Chlorphenesin Carbamate: Mechanisms of Action on Spinal Reflexes." Japanese Journal of Pharmacology.

-

Tiew, W. S., et al. (2023). "Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives." One Health & Risk Management.

-

Muthukrishnan, M., et al. (2007). "Chemo-enzymatic synthesis of enantiopure (S)-betaxolol." Tetrahedron: Asymmetry.

-

PubChem. (2025). "1-Amino-1-(2-chlorophenoxy)propan-2-ol Compound Summary." National Library of Medicine.

"1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" safety and handling precautions

Executive Technical Summary

-

Chemical Name: 1-Amino-3-(4-chlorophenoxy)propan-2-ol[1]

-

CAS Number: 5215-07-6

-

Synonyms: 3-(4-Chlorophenoxy)-1-amino-2-propanol; Chlorphenesin amine intermediate.

-

Molecular Formula: C

H -

Molecular Weight: 201.65 g/mol [1]

Scope & Application:

This compound is a critical chiral or achiral intermediate, primarily utilized in the synthesis of muscle relaxants (e.g., Chlorphenesin Carbamate) and potentially as a building block for

Core Hazard Profile: As a primary amino-alcohol, this compound exhibits amphiphilic properties and basic reactivity . While specific toxicological datasets for this CAS are limited, structure-activity relationship (SAR) analysis mandates handling it as a Skin & Eye Irritant (Category 2) and a potential Respiratory Irritant (Category 3) . The chlorophenoxy moiety suggests potential Aquatic Toxicity , requiring strict waste containment.

Chemical Identity & Physical Properties

Understanding the physical state is prerequisite to selecting engineering controls.

| Property | Value / Characteristic | Operational Implication |

| Physical State | Solid (Crystalline powder) | Dust generation is a primary exposure vector. |

| Melting Point | ~270°C (HCl salt) / ~80-90°C (Free Base)* | High thermal stability; unlikely to sublime under standard conditions. |

| Solubility | Soluble in MeOH, DMSO, Dilute Acid | Use polar solvents for cleaning spills. |

| pKa (Amine) | ~9.0 - 9.5 (Estimated) | Basic; will absorb atmospheric CO |

| Hygroscopicity | Moderate to High | Store under desiccant to prevent caking and degradation. |

*Note: Commercial samples are often supplied as the Hydrochloride salt (HCl) to improve stability, which significantly elevates the melting point.

Hazard Identification & Toxicology (SAR Analysis)

In the absence of a substance-specific GHS monograph, the following classification is derived from "read-across" logic using structurally homologous amino-alcohols (e.g., 1-amino-3-phenoxy-2-propanol).

GHS Classification (Derived)

-

H335: May cause respiratory irritation.[3]

-

H412: Harmful to aquatic life with long-lasting effects (due to the halogenated aromatic ring).

Molecular Mechanism of Toxicity

-

Surface Irritation: The primary amine group (

) is proton-accepting (basic). Upon contact with mucosal membranes (eyes, lungs), it raises local pH, causing saponification of membrane lipids and immediate irritation. -

Sensitization Potential: The 4-chlorophenoxy group is a known structural alert for contact dermatitis. Repeated exposure may induce sensitization via haptenization of skin proteins.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must be conducted within a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Air Velocity: Maintain face velocity at 0.5 m/s (100 fpm).

-

Static Control: Use anti-static weighing boats and grounding straps, as amino-alcohol powders can be electrostatically charged, leading to dispersal.

PPE Selection Matrix

| Protection Zone | Recommendation | Scientific Rationale |

| Hand Protection | Nitrile Rubber (0.11 mm) | Excellent resistance to amines and alcohols. Latex is not recommended due to poor chemical resistance against organic bases. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for powders; tight-fitting goggles prevent dust ingress into the lacrimal fluid. |

| Respiratory | N95 / P100 (Particulate) | Required if working outside a fume hood. For solution handling, use an ABEK1 filter (Organic Vapors/Inorganic/Acid/Ammonia). |

| Body | Lab Coat + Tyvek Sleeves | Prevents accumulation of dust on street clothes; sleeves seal the gap between glove and coat. |

Handling, Storage & Stability

The "Carbon Dioxide Trap"

Primary amino-alcohols are "CO

-

Reaction:

-

Consequence: The sample becomes sticky, purity drops, and solubility profiles change.

-

Protocol: ALWAYS purge headspace with Argon or Nitrogen before resealing containers.

Storage Conditions

-

Temperature: 2–8°C (Refrigerated) is preferred to slow oxidation.

-

Atmosphere: Inert gas (Argon/Nitrogen).

-

Incompatibilities:

-

Strong Oxidizers: Risk of exothermic reaction.

-

Acid Chlorides/Anhydrides: Will react violently to form amides/esters.

-

Nitrosating Agents: Potential to form carcinogenic nitrosamines.

-

Synthesis & Impurity Profile (Technical Context)

Understanding the origin of the molecule helps in predicting impurities. The compound is typically synthesized via the aminolysis of 4-chlorophenyl glycidyl ether.

Figure 1: Synthesis pathway illustrating the origin of the target amino-alcohol and potential bis-alkylated impurities.

Handling Implication: Synthesized batches may contain residual ammonia or bis-alkylated dimers. Residual ammonia increases volatility and inhalation hazard.

Emergency Response Protocols

Spill Management Workflow

In the event of a powder spill (>1g):

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double nitrile gloves and a P100 respirator.

-

Contain: Cover the spill with a damp paper towel (to prevent dust dispersal).

-

Neutralize: Wipe with a dilute acetic acid solution (5%) to protonate the amine and solubilize it.

-

Clean: Follow with water and soap.

First Aid Measures

Figure 2: Standard Operating Procedure (SOP) for acute exposure incidents.

Waste Disposal & Regulatory Compliance

-

Waste Stream: Halogenated Organic Waste.

-

Protocol: Dissolve in a combustible solvent (e.g., acetone or ethanol) and dispose of via a licensed chemical incinerator equipped with a scrubber (to neutralize HCl gas generated from the chloro-group combustion).

-

Prohibition: NEVER dispose of down the drain. The chlorophenoxy group is resistant to biodegradation and toxic to aquatic organisms.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735360, 1-Amino-3-(4-methoxyphenoxy)propan-2-ol (Structural Analog). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Guidance on Read-Across for Health Hazards. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Synthesis and Application of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol: A Key Intermediate for Beta-Blocker Pharmaceuticals

Introduction: The Architectural Significance of a Versatile Propanolamine Core

In the landscape of pharmaceutical synthesis, the strategic design and utilization of key intermediates are paramount to the efficient and scalable production of active pharmaceutical ingredients (APIs). Among these crucial building blocks, 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol stands out as a pivotal precursor, particularly in the synthesis of a class of drugs known as β-adrenergic blocking agents, or beta-blockers. These drugs are fundamental in the management of various cardiovascular disorders, including hypertension, angina pectoris, and arrhythmias, by selectively or non-selectively inhibiting β-adrenergic receptors.[1] The inherent structural features of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, namely the propan-2-ol backbone, the terminal primary amine, and the 4-chlorophenoxy moiety, provide a versatile scaffold for the synthesis of a range of beta-blockers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and downstream application of this critical intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ClNO₂ | |

| Molecular Weight | 201.65 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 90-95 °C (predicted) | [2] |

| Boiling Point | ~289 °C (predicted) | [2] |

| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. |

Safety and Handling Precautions:

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[2]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors. In case of inhalation, move to fresh air.

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.

-

Eye Contact: Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis Protocol: A Stepwise Guide to the Preparation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol

The synthesis of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is typically achieved through a two-step process starting from 4-chlorophenol and epichlorohydrin. The following protocol is a representative procedure based on established synthetic methodologies for analogous compounds.[1]

Step 1: Synthesis of 1-(4-chlorophenoxy)-2,3-epoxypropane

This initial step involves the formation of a glycidyl ether intermediate through the reaction of 4-chlorophenol with epichlorohydrin under basic conditions.

-

Reagents and Materials:

-

4-Chlorophenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Water

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol in an aqueous solution of sodium hydroxide.

-

Add epichlorohydrin to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and extract the product with toluene.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain crude 1-(4-chlorophenoxy)-2,3-epoxypropane, which can be used in the next step without further purification or purified by vacuum distillation.

-

Step 2: Amination of 1-(4-chlorophenoxy)-2,3-epoxypropane

The final step involves the nucleophilic ring-opening of the epoxide with ammonia to yield the desired 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.

-

Reagents and Materials:

-

1-(4-chlorophenoxy)-2,3-epoxypropane

-

Aqueous ammonia (25-28%)

-

Methanol

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 1-(4-chlorophenoxy)-2,3-epoxypropane in methanol in a pressure vessel.

-

Add a concentrated aqueous solution of ammonia.

-

Seal the vessel and heat the mixture with stirring. The reaction progress should be monitored by TLC or HPLC.[3]

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove methanol and excess ammonia.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.

-

Purification and Characterization

Purification Protocol:

The crude product can be purified by recrystallization or column chromatography. A particularly effective method for purifying aminopropanols involves the formation of a Schiff base, followed by hydrolysis.[4]

-

Schiff Base Formation:

-

Dissolve the crude 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol in a suitable solvent (e.g., toluene).

-

Add an aromatic aldehyde, such as benzaldehyde, and stir at room temperature. The formation of the Schiff base can be monitored by TLC.

-

Isolate the crystalline Schiff base by filtration.

-

-

Hydrolysis:

-

Suspend the purified Schiff base in an acidic aqueous solution (e.g., dilute HCl).

-

Stir the mixture until hydrolysis is complete (disappearance of the Schiff base spot on TLC).

-

Wash the aqueous layer with an organic solvent (e.g., toluene) to remove the aromatic aldehyde.

-

Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.

-

Filter the solid, wash with water, and dry under vacuum.

-

Characterization:

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenoxy group, the methine proton of the propan-2-ol backbone, and the methylene protons adjacent to the amino and ether functionalities. Based on a similar compound, 1-(4-chlorophenyl)-2-chloroethanol, the aromatic protons would appear in the range of δ 7.2-7.4 ppm. The CHOH proton would likely be a multiplet around δ 4.8 ppm, and the CH₂Cl protons as doublets of doublets around δ 3.6-3.7 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule. For the aforementioned analog, the aromatic carbons appear between δ 127-139 ppm, the CHOH carbon at δ 73.2 ppm, and the CH₂Cl carbon at δ 50.4 ppm.[5]

-

-

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate) is a good starting point.[6]

-

For chiral purity analysis, a chiral stationary phase (CSP) column is required. Polysaccharide-based CSPs are often effective for separating enantiomers of amino alcohols.[7]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 202.65.

-

Application in Pharmaceutical Synthesis: The Gateway to Beta-Blockers

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a key precursor in the synthesis of several important beta-blockers. The primary amine provides a reactive site for the introduction of various alkyl or aryl-alkyl substituents, which modulate the pharmacological activity and selectivity of the final drug molecule.

Exemplary Application: Synthesis of Betaxolol

Betaxolol is a selective β₁ receptor antagonist used in the treatment of hypertension and glaucoma.[8] The synthesis of (S)-Betaxolol can be achieved from (R)-1-Amino-3-(4-chloro-phenoxy)-propan-2-ol.

Protocol for the Synthesis of (S)-Betaxolol:

This protocol is adapted from established procedures for the synthesis of beta-blockers from similar chlorohydrin intermediates.[8]

-

Reagents and Materials:

-

(R)-1-Amino-3-(4-chloro-phenoxy)-propan-2-ol

-

Isopropylamine

-

Methanol

-

Ethyl acetate

-

-

Procedure:

-

In a suitable reaction vessel, dissolve (R)-1-Amino-3-(4-chloro-phenoxy)-propan-2-ol in methanol.

-

Add an excess of isopropylamine to the solution.

-

Heat the reaction mixture under reflux for several hours, monitoring for the disappearance of the starting material by TLC or HPLC.

-

After the reaction is complete, cool the mixture and remove the solvent and excess isopropylamine under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude (S)-Betaxolol.

-

The crude product can be further purified by recrystallization from a suitable solvent system to yield the final API.

-

Conclusion: A Cornerstone Intermediate for Cardiovascular Therapeutics

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol represents a fundamentally important intermediate in the synthesis of a significant class of cardiovascular drugs. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists and process development scientists. The protocols and data presented in this application note provide a solid foundation for the efficient and safe utilization of this key building block in the development of next-generation beta-blocker therapies. The principles of stereoselective synthesis and robust analytical characterization are paramount to ensuring the quality and efficacy of the final pharmaceutical products derived from this versatile intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2022, December 15). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Retrieved from [Link]

- Van Lommen, G., De Bruyn, M., & Schroven, M. (1990). Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound. Journal de Pharmacie de Belgique, 45(6), 355-360.

- Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 39, 188-213.

- Google Patents. (2006). Process for preparation of s-(-)-betaxolol and salts thereof.

-

Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-1-(4-Chlorophenyl)amino-3-chloro-2-propanol - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 5. Synthesis of betaxolol from 10. Retrieved from [Link]

-

Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

-

MDPI. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

-

Frontiers in Catalysis. (2022, January 5). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins. Retrieved from [Link]

-

EPA. (2025, October 15). 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. Retrieved from [Link]

- Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.

- Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

-

ResearchGate. (2025, August 7). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]

-

Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

-

European Patent Office. (2022, March 30). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2. Retrieved from [Link]

-

IOPscience. (2025, December 10). Study of the process of polymerization of epichlorohydrin with amino compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride.

-

Patsnap. (2018, February 27). Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. Retrieved from [Link]

-

HPLC of Peptides and Proteins. (n.d.). Retrieved from [Link]

-

Purdue University Graduate School. (n.d.). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Retrieved from [Link]

-

QuickCompany. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. Retrieved from [Link]

-

OSHA. (n.d.). 1-Amino-2-propanol Method number: Target concentration: Procedure. Retrieved from [Link]

- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....

-

Patsnap. (n.d.). Preparation method of chiral 1-amino-2-propanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Retrieved from [Link]

-

European Patent Office. (1995, January 25). A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof. Retrieved from [Link]

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 4. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. app.utu.ac.in [app.utu.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Application Note: Chiral HPLC Separation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol Enantiomers

Abstract

This application note presents a detailed, robust, and validated protocol for the enantioselective separation of 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, a key intermediate and structural analog to many beta-blocker pharmaceuticals. The precise and accurate quantification of individual enantiomers is critical, as they often exhibit different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive methodology employing High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP), detailing the rationale behind method development, a step-by-step protocol, and data interpretation. This document is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Imperative of Chiral Separation

1-Amino-3-(4-chloro-phenoxy)-propan-2-ol is a chiral amino alcohol. Like many beta-adrenergic blocking agents, its biological activity is stereospecific. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[1][3] Consequently, regulatory bodies worldwide mandate the characterization and control of the enantiomeric purity of chiral drug substances.

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the predominant technique for the direct separation of enantiomers due to its accuracy, reproducibility, and sensitivity.[4][5][6] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including beta-blockers and their analogs.[4][7][8] The mechanism of separation on these phases relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

This guide focuses on a normal-phase HPLC method, which often provides superior selectivity for polar compounds like amino alcohols on polysaccharide-based CSPs.

Method Development Strategy: A Logic-Driven Approach

The successful separation of enantiomers is not a matter of chance but the result of a systematic approach to method development.

The Choice of Chiral Stationary Phase (CSP)

The cornerstone of any chiral separation is the selection of an appropriate CSP. For amino alcohols like our target analyte, polysaccharide-based CSPs are a primary choice due to their proven success with this class of compounds.[4][7]

-

Amylose and Cellulose Derivatives: Columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[7][8] These CSPs offer a high density of stereoselective interaction sites.

-

Rationale: The presence of a hydroxyl group and a secondary amine adjacent to the chiral center in 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol allows for strong hydrogen bonding interactions with the carbamate groups on the polysaccharide backbone of the CSP.

For this application, we will proceed with an amylose-based CSP (e.g., Chiralpak® AD-H) , which is well-documented for its excellent performance in resolving beta-blocker enantiomers.[7]

Mobile Phase Optimization: The Key to Resolution

In normal-phase chromatography, the mobile phase consists of a non-polar primary solvent (e.g., n-hexane) and a polar modifier (e.g., an alcohol).

-